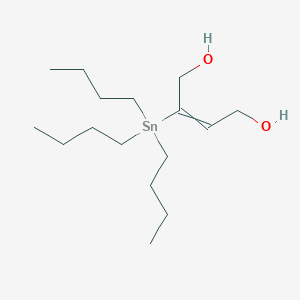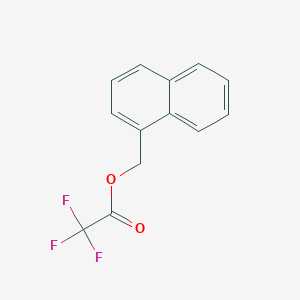
(Naphthalen-1-yl)methyl trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalen-1-yl)methyl trifluoroacetate is an organic compound that features a naphthalene ring attached to a methyl group, which is further bonded to a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)methyl trifluoroacetate typically involves the esterification of (Naphthalen-1-yl)methanol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another non-polar solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)methyl trifluoroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (Naphthalen-1-yl)methanol and trifluoroacetic acid.
Substitution: The trifluoroacetate group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: (Naphthalen-1-yl)methanol and trifluoroacetic acid.
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
(Naphthalen-1-yl)methyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to the naphthalene moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)methyl trifluoroacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in proteins or membranes.
Comparison with Similar Compounds
Similar Compounds
- (Naphthalen-2-yl)methyl trifluoroacetate
- (Naphthalen-1-yl)methyl acetate
- (Naphthalen-1-yl)methyl benzoate
Uniqueness
(Naphthalen-1-yl)methyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or specialty materials.
Properties
CAS No. |
142077-82-5 |
|---|---|
Molecular Formula |
C13H9F3O2 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)12(17)18-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
InChI Key |
FNINWPOKSZXOOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


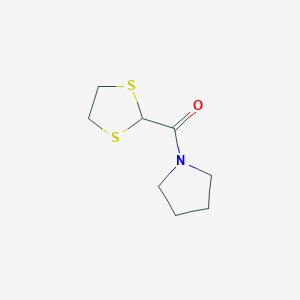
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
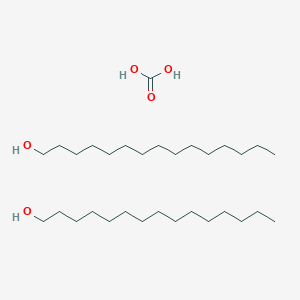
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
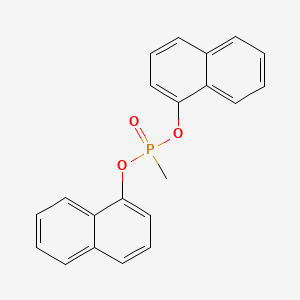
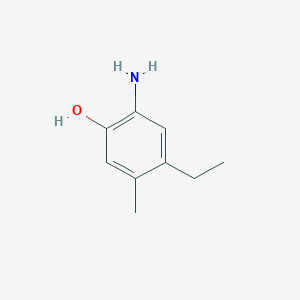
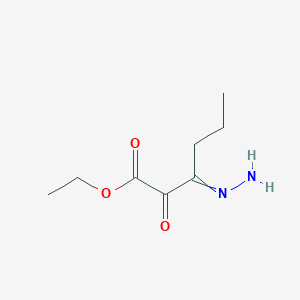

![Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-](/img/structure/B12550651.png)
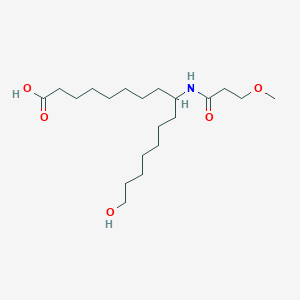
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
